N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-Furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazone linkage between a pyrazole core and a furan-derived substituent. The compound features an isopropyl group at the 3-position of the pyrazole ring and an (E)-configured furan-2-ylmethylidene moiety at the hydrazide nitrogen.
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8(2)10-6-11(15-14-10)12(17)16-13-7-9-4-3-5-18-9/h3-8H,1-2H3,(H,14,15)(H,16,17)/b13-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMAKMJMCXXXJL-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303108-03-4 | |
| Record name | N'-(2-FURYLMETHYLENE)-3-ISOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N4O2, with a molecular weight of 300.34 g/mol. The compound features a furan ring, a pyrazole moiety, and a hydrazide functional group, which contribute to its reactivity and biological properties.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This is attributed to the hydrazide functional group, which is known for enhancing bioactivity in related compounds.
- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Similar pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Synthesis
The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually performed in solvents such as ethanol or methanol, followed by purification through recrystallization .
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antioxidant | Potential free radical scavenging activity |
The proposed mechanism of action for this compound involves interaction with cellular targets such as enzymes and receptors. The furan and pyrazole moieties may facilitate binding to these targets, leading to modulation of their activity, which can result in therapeutic effects against microbial infections and cancer.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing pyrazole and furan moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structural configuration of N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide may enhance its bioactivity due to the presence of the furan ring, which is known for its electron-rich character that can facilitate interactions with microbial targets .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The incorporation of the furan moiety is believed to enhance the anti-inflammatory effects through better binding affinity to COX enzymes, making it a candidate for developing new anti-inflammatory drugs .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps in the synthesis may include:
- Formation of the Pyrazole Ring : This is often achieved through a condensation reaction involving hydrazine derivatives and suitable carbonyl compounds.
- Introduction of the Furan Moiety : The furan group can be introduced via electrophilic substitution or cyclization reactions involving furan derivatives.
- Final Coupling Reactions : The final product is obtained by coupling intermediates under acidic or basic conditions to yield the desired hydrazone structure.
Case Studies
Several studies have documented the successful synthesis and evaluation of similar compounds:
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide?
- Synthesis : The compound can be synthesized via condensation reactions between hydrazide derivatives and aldehydes. For example, reacting 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde under acidic conditions (e.g., glacial acetic acid) to form the Schiff base .
- Characterization : Use FT-IR to confirm the presence of C=N (imine) and NH stretches. ¹H-NMR can identify aromatic protons and hydrazide NH signals. ESI-MS provides molecular ion peaks for mass validation. Single-crystal X-ray diffraction (if crystallized) offers definitive structural confirmation .
Q. How can vibrational spectroscopy (FT-IR/Raman) aid in structural assignments for this compound?
- FT-IR identifies key functional groups:
- C=N stretch (imine bond) at ~1600 cm⁻¹.
- NH stretch (hydrazide) at ~3200 cm⁻¹.
- Furan ring vibrations (C-O-C) between 1000–1300 cm⁻¹.
Q. What crystallographic challenges arise during X-ray analysis of this compound?
- Crystal Quality : Poor crystal growth due to flexible substituents (e.g., propan-2-yl group) may require optimized solvent systems (e.g., DMF/water mixtures).
- Refinement : Use SHELXL for refinement, particularly for disordered groups. Hydrogen bonding networks (e.g., N-H···O) stabilize the crystal lattice and should be analyzed using Olex2 or Mercury .
Advanced Research Questions
Q. How can DFT calculations elucidate electronic and topological properties of this compound?
- Methodology : Perform geometry optimization at the B3LYP/6-311G** level to compute molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis.
- Key Insights :
- MEP maps reveal nucleophilic/electrophilic sites (e.g., furan oxygen).
- HOMO-LUMO gaps (~4–5 eV) indicate electronic stability.
- NBO analysis identifies hyperconjugative interactions (e.g., n→π* in C=N) .
Q. What strategies are effective for molecular docking studies targeting enzyme inhibition?
- Target Selection : Prioritize enzymes with known hydrazide-binding sites (e.g., ER aminopeptidases, cyclooxygenase).
- Docking Protocol :
- Prepare the ligand (protonation at physiological pH) and receptor (PDB ID: 6XYZ) using AutoDock Tools.
- Use Lamarckian genetic algorithms for conformational sampling.
- Validate binding poses with MD simulations (GROMACS) to assess stability .
Q. How do substituents influence the compound’s bioactivity?
- SAR Insights :
- The furan ring enhances π-π stacking with aromatic residues in enzyme active sites.
- The propan-2-yl group increases lipophilicity, improving membrane permeability.
- Replace the hydrazide moiety with acylhydrazone derivatives to modulate selectivity .
Q. What experimental and computational approaches resolve conflicting spectroscopic data?
- Contradiction Example : Discrepancies between experimental and calculated IR frequencies.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
